3-(Cyclopropylmethyl)-2-fluorophenol
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Overview
Description
3-(Cyclopropylmethyl)-2-fluorophenol is an organic compound characterized by a cyclopropylmethyl group attached to a phenol ring with a fluorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of zinc bromide . This reaction produces cyclopropyl-substituted arenes in good yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclopropylmethyl group can be reduced to a cyclopropylmethyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl-quinone derivatives.
Reduction: Formation of cyclopropylmethyl alcohols.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
3-(Cyclopropylmethyl)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl group can enhance the compound’s lipophilicity and membrane permeability. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)-4-fluorophenol
- 3-(Cyclopropylmethyl)-2-chlorophenol
- 3-(Cyclopropylmethyl)-2-bromophenol
Uniqueness
3-(Cyclopropylmethyl)-2-fluorophenol is unique due to the presence of the fluorine atom at the 2-position, which significantly influences its chemical reactivity and biological activity. The cyclopropylmethyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-2-fluorophenol |
InChI |
InChI=1S/C10H11FO/c11-10-8(6-7-4-5-7)2-1-3-9(10)12/h1-3,7,12H,4-6H2 |
InChI Key |
FZBKXSXUPJOLBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C(=CC=C2)O)F |
Origin of Product |
United States |
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